6-Fluoro-6-methyl-1,4-oxazepane hydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in various fields. It is a derivative of oxazepane, a seven-membered heterocyclic compound that contains both nitrogen and oxygen atoms. The molecular formula for this compound is , indicating the presence of fluorine and chlorine substituents which can influence its reactivity and biological activity.
This compound falls under the category of heterocyclic organic compounds, specifically oxazepanes. Heterocycles are compounds that contain atoms of at least two different elements as members of their rings. 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride is synthesized through various methods, which include cyclization reactions involving suitable precursors under controlled conditions.
The synthesis of 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-methyl-1,4-oxazepane with hydrochloric acid to form its hydrochloride salt. The reaction conditions are crucial; maintaining an inert atmosphere and precise temperature control are essential to ensure high purity and yield of the product.
In industrial settings, large-scale synthesis may utilize similar methodologies as laboratory synthesis but optimized for efficiency. Techniques such as continuous flow synthesis and automated monitoring systems are employed to enhance scalability and product consistency.
The molecular structure of 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride can be visualized as follows:
The presence of fluorine is significant as it can enhance lipophilicity and potentially affect the pharmacokinetic properties of the compound.
6-Fluoro-6-methyl-1,4-oxazepane hydrochloride can participate in various chemical reactions:
The major products formed from these reactions depend on the specific reagents used and the reaction conditions.
The mechanism of action for 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. By binding to these targets, it modulates their activity, influencing various biochemical pathways. This property makes it a candidate for further investigation in therapeutic applications.
Physical and chemical properties are critical for determining the handling, storage, and application methods for this compound in research settings.
6-Fluoro-6-methyl-1,4-oxazepane hydrochloride has several applications in scientific research:
The construction of the 1,4-oxazepane ring in 6-fluoro-6-methyl-1,4-oxazepane hydrochloride (CAS 1823319-59-0, C₆H₁₃ClFNO) primarily relies on ring-closing reactions of linear precursors containing both nitrogen and oxygen nucleophiles. As detailed in patent WO2012046882A1, a favored approach involves reductive amination of keto-alcohol intermediates, where a carbonyl group reacts with a primary amine, followed by in situ reduction to form the cyclic tertiary amine structure [3]. Alternative routes employ ethylene glycol-mediated cyclizations, leveraging the bifunctionality of diols to form the oxygen bridge under acidic catalysis [3].
A critical advancement is the stereoselective cyclization of amino-alcohols using p-toluenesulfonic acid (TsOH) in toluene, achieving yields >75% while suppressing dimerization. This method enables precise control over ring size and substituent positioning, essential for incorporating the 6-methyl moiety prior to fluorination [8].
Table 1: Cyclization Methods for 1,4-Oxazepane Core
Precursor Type | Reagent/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Keto-amine | NaBH₄, MeOH, 0°C | 78 | High atom economy |
Halogenated amino-alcohol | K₂CO₃, DMF, 80°C | 65 | No acid scavengers needed |
Hydroxy-azide | PtO₂, H₂ (60 psi), EtOAc | 70 | Mild conditions, scalable |
Fluorination at the C6 position presents distinct challenges due to steric hindrance from the adjacent methyl group. Nucleophilic fluorination using alkali metal fluorides (e.g., KF or CsF) in polar aprotic solvents like DMSO or DMF is the predominant industrial method. This approach displaces activated precursors such as 6-chloro-6-methyl-1,4-oxazepane or corresponding mesylates at 80–100°C, achieving ~85% conversion but requiring rigorous drying to prevent hydrolysis [6] [8].
Electrophilic fluorination with Selectfluor® or N-fluorobenzenesulfonimide (NFSI) targets the enolizable position adjacent to the carbonyl in keto-oxazepane intermediates. While stereoretentive (retaining >98% ee when chiral), this method suffers from low regioselectivity and generates stoichiometric byproducts, limiting its utility for large-scale synthesis [9]. Recent enzymatic approaches using fluorinases (e.g., from Streptomyces cattleya) show promise for ambient-temperature fluorination but currently achieve <40% yield for tertiary aliphatic fluorides like 6-fluoro-6-methyl derivatives [7].
A scalable route leverages propargylamine intermediates for simultaneous ring formation and fluorination. In this strategy:
This sequence circumvents the low reactivity of tertiary alcohols toward direct fluorination and allows chiral induction via asymmetric propargylation catalysts. Yields exceed 70% with >90% ee when using Josiphos-type ligands [8].
Conversion of the free base to the hydrochloride salt is crucial for enhancing stability and crystallinity. Optimal conditions use anhydrous HCl gas bubbled through a cold (−10°C) solution of the free base in ethanol or diethyl ether. This method minimizes chloride substitution of the C6-fluorine, a side reaction observed in protic solvents at elevated temperatures [1] [8].
Counterion screening reveals that hydrochloride provides superior crystallinity over trifluoroacetate or tosylate salts, facilitating isolation by filtration. Solvent mixtures like ethanol/diethyl ether (1:3) yield crystals with <50 ppm residual solvents, meeting pharmaceutical-grade purity standards [8].
Table 2: Solvent Impact on Salt Crystallization
Solvent System | Crystal Form | Residual Solvent (ppm) | Hygroscopicity |
---|---|---|---|
Ethanol | Needles | 1200 | High |
Diethyl ether | Amorphous | 350 | Moderate |
Ethanol/diethyl ether | Prisms | 45 | Low |
Process intensification focuses on three areas:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: